molecular formula C16H12ClNO2S B2733925 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid CAS No. 847503-13-3

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2733925
CAS No.: 847503-13-3
M. Wt: 317.79
InChI Key: JPRLOJKDFDYHHW-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chloro group at the 6th position and a thiophene ring at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the quinoline core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and thiophene groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid: Lacks the chloro group at the 6th position.

    6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is unique due to the combination of the chloro group and the thiophene ring, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRLOJKDFDYHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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